molecular formula C14H21N B1354213 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine CAS No. 92050-16-3

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Cat. No. B1354213
CAS RN: 92050-16-3
M. Wt: 203.32 g/mol
InChI Key: AMDKYPNODLTUMY-UHFFFAOYSA-N
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Description

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is a chemical compound with the CAS Number: 92050-16-3 . It has a molecular weight of 203.33 and its IUPAC name is 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenamine . It is stored in a dark place, sealed in dry, at room temperature .


Synthesis Analysis

A one-step procedure was developed for the multigram synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol, and its three 1-substituted derivatives and 1-substituted 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione were obtained . This compound was synthesized for the first time by Frémy oxidation of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21N/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9H,7-8,15H2,1-4H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Detailed NMR and mass spectrometry studies indicate that the ligand forms 1:2 complexes with lanthanide (III) perchlorates where the aliphatic rings are conformationally constrained whereas 1:1 complexes are formed with lanthanide (III) nitrates where the rings are conformationally mobile .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis of Derivatives

The synthesis of 1-substituted derivatives of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diols and diones has been developed, showcasing its potential as a versatile precursor in organic chemistry (Zherebtsov et al., 2020).

Building Block for Silicon-Based Drugs

This compound has been utilized in the development of new building blocks for the synthesis of silicon-based drugs and odorants. For example, it has been used in the alternative synthesis of the retinoid agonist disila-bexarotene (Büttner et al., 2007).

Precursor for Thiazolidinones and Benzothiazepinones

5,6,7,8-Tetrahydronaphthalen-1-amine, a related compound, has been used as a precursor for synthesizing thiazolidinones and benzothiazepinones, indicating the versatility of these types of compounds in synthesizing various chemical structures (Drawanz et al., 2017).

Tumor Inhibitory and Antioxidant Activity

Derivatives of 5,6,7,8-tetrahydronaphthalene have been studied for their tumor inhibitory and antioxidant activities, highlighting the compound's potential in medicinal chemistry (Hamdy et al., 2013).

Odorant Applications

The compound's derivatives have also found application in the synthesis of odorants, like the silicon analogue of the ambergris odorant okoumal, demonstrating its utility in fragrance chemistry (Büttner et al., 2007).

Pharmacological Applications

Some 2-aminotetralin derivatives, related to 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine, have been synthesized and screened for dopaminergic activity, suggesting potential pharmacological applications (Mcdermed et al., 1975).

Synthesis of Bioactive Compounds

The compound and its derivatives serve as important intermediates in the synthesis of various bioactive compounds, expanding its significance in the field of biochemistry (Wei-dong, 2013).

Construction of Multi-Functionalized Benzenes

Recent research includes using derivatives of this compound for constructing multi-functionalized benzenes, signifying its role in developing novel chemical entities (Damera & Pagadala, 2023).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Future Directions

The compound has been used in the synthesis of tamibarotene , indicating potential applications in medical treatments. Additionally, the possibility of obtaining new trisubstituted o-benzoquinones was demonstrated by introducing a (3,5-dimethyl-1H-pyrazol-1-yl)methyl substituent into the molecule . This suggests potential future directions for research and development involving this compound.

properties

IUPAC Name

5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9H,7-8,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDKYPNODLTUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)N)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466874
Record name 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

CAS RN

92050-16-3
Record name 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene (79.0 g, 0.339 mol) in dichloromethane as added 1 g of 10% palladium on carbon and the mixture was hydrogenated at 40–50 psi of hydrogen for 20 hrs. The catalyst was removed by filtration and the organic and the aqueous layers were separated. The aqueous layer was made alkaline by addition of 1N NaOH and extracted with dichloromethane. The combined organic phases were dried over sodium sulfate, filtered and evaporated to give 2-amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene as a red-orange solid which was used in the next step without further purification.
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Synthesis routes and methods III

Procedure details

A mixture of HNO3 [63%] (0.94 mL) and H2SO4 (1.5 mL) was added to 1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-naphthalene 5 (2.0 g, 10.6 mmol) at −10° C. and the reaction mixture was stirred for 1 h. The reaction mixture was poured into ice:water and the product was extracted with CH2Cl2. The organic layer was washed with NaOH (1N), H2O, brine, dried over MgSO4 to give after solvent evaporation 1,1,4,4-tetramethyl-6-nitro-1,2,3,4-tetrahydro-naphthalene (1.87 g, 76%). ref. Kagechika, H., Kawachi, E., Hashimoto, Y., Shudo, K., Himi T., J. Med. Chem., 31, 2182-2192, 1988. To a stirred solution of 1,1,4,4-tetramethyl-6-nitro-1,2,3,4-tetrahydro-naphthalene (0.593 g, 2.5 mmol) in glacial acetic acid (10 mL) was added iron powder (0.77, 13.8 mmol) over a period of 15 min. The reaction mixture was stirred at 60° C. for 3 hours. The volatiles were evaporated and the resulting oil was partitioned between EtOAc and water. Organics extracts were washed with brine, dried over MgSO4 to obtain 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-ylamine 6 (0.232 g, 46% yield) as a brown solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
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Reactant of Route 6
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Citations

For This Compound
5
Citations
M Watanabe, M Fujihara, T Motoyama… - Journal of medicinal …, 2020 - ACS Publications
Retinoid X receptor (RXR) heterodimers such as PPAR/RXR, LXR/RXR, and FXR/RXR can be activated by RXR agonists alone and are therefore designated as permissive. Similarly, …
Number of citations: 10 pubs.acs.org
C Xin, A Quanlin, GA Yehuda… - Journal of Molecular and …, 2019 - imrpress.com
All trans-retinoic acid (ATRA) as well as several key retinoids including tamibarotene, acyclic retinoid (ACR), and WYC-209, have made a major progress in both pre-clinical cancer …
Number of citations: 4 www.imrpress.com
SD Houston, T Fahrenhorst-Jones, H Xing… - Organic & …, 2019 - pubs.rsc.org
The cubane phenyl ring bioisostere paradigm was further explored in an extensive study covering a wide range of pharmaceutical and agrochemical templates, which included …
Number of citations: 49 pubs.rsc.org
MAA Aleixo, TM Garcia, DB Carvalho… - Journal of the Brazilian …, 2018 - SciELO Brasil
We report herein the design and synthesis via click chemistry of twelve novel triazole retinoid analogues of tamibarotene (AM80) and the evaluation of their anticancer activities against …
Number of citations: 14 www.scielo.br
M Watanabe - 2021 - ousar.lib.okayama-u.ac.jp
化合物 16 ならびに 17 はいずれも競合的 RXR アンタゴニストであることが COS-1 細胞を用いたレポータージーンアッセイによって確認された. 化合物 16 に比べ化合物 17 の水への溶解度が良好で…
Number of citations: 0 ousar.lib.okayama-u.ac.jp

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